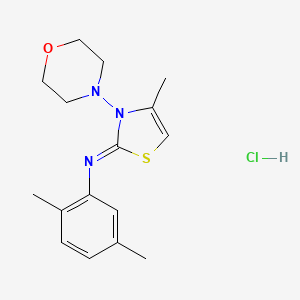![molecular formula C14H23N3 B2528517 1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine CAS No. 926226-18-8](/img/structure/B2528517.png)
1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine" is a derivative of the piperazine class, which is known for its diverse pharmacological activities. Piperazine derivatives are often explored for their potential as therapeutic agents due to their interaction with various neurotransmitter receptors. The provided papers discuss different piperazine derivatives and their biological activities, which can offer insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with high affinity for dopamine D4 receptors, involves attaching a benzamide fragment to the piperazine structure . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine . These methods highlight the versatility of piperazine chemistry and the ability to introduce a variety of substituents to modulate the compound's properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The presence of an ethyl group in the 1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine suggests that it may have similar binding properties to other alkyl-substituted piperazines. For example, the introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines significantly affected their dopaminergic and serotonergic properties . The specific arrangement of substituents around the piperazine core can lead to high selectivity and affinity for certain receptors, as seen in the compounds discussed in the papers .
Chemical Reactions Analysis
The reactivity of piperazine derivatives is influenced by the substituents attached to the core structure. The papers do not provide detailed chemical reaction mechanisms for the compounds discussed, but it is known that piperazine derivatives can undergo various chemical transformations, such as N-alkylation, acylation, and arylation, to yield compounds with desired biological activities . These reactions are typically guided by the electronic and steric properties of the substituents, which can be strategically modified to enhance the compound's pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their pharmacokinetic profiles. For example, the lead structure in the series of serotonin 5-HT1A receptor-biased agonists displayed high solubility, metabolic stability, and Caco-2 penetration, which are favorable drug-like properties . These properties are essential for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which ultimately affect its therapeutic efficacy and safety.
科学研究应用
1. Novel Synthesis Approaches and Structural Characterization
The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases innovative synthesis methods through 1,3-dipolar cycloaddition reaction, contributing significantly to the field of organic chemistry. Its structure is well-defined through NMR spectroscopy, Elemental Analysis, and MS data, indicating a meticulous approach to molecular characterization (Aouine, El Hallaoui, & Alami, 2014).
Catalytic Applications and Chemical Reactions
2. Catalytic Efficiency and Selectivity
The compound 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, through C–H bond activation, lead to the formation of unsymmetrical NCN′ pincer palladacycles. These compounds have shown noteworthy catalytic applications, including good activity and selectivity, marking a significant advancement in the field of catalysis and chemical synthesis (Roffe et al., 2016).
Medicinal Chemistry and Drug Design
3. Targeted Drug Design and Medicinal Applications
The creation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors exemplifies the targeted approach in drug design. These derivatives, through comprehensive biochemical assays, have indicated a preference for ERK1/2 phosphorylation, presenting a promising direction in antidepressant drug development. The detailed pharmacokinetic profile and in vivo studies further affirm their potential as robust drug candidates (Sniecikowska et al., 2019).
Material Science and Imaging
4. Material Synthesis and Imaging Applications
The synthesis of Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showcases an intersection between material science and medicinal applications. These complexes have displayed unprecedented photocytotoxic properties and interact favorably with DNA, indicating their potential in cellular imaging and photodynamic therapy (Basu et al., 2014).
属性
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-6-4-3-5-13(14)11-15/h3-6H,2,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAVVIOVVXKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine | |
CAS RN |
926226-18-8 |
Source


|
| Record name | {2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

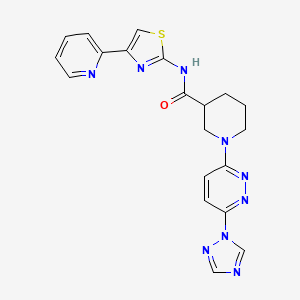
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
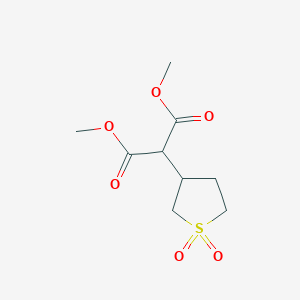
![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
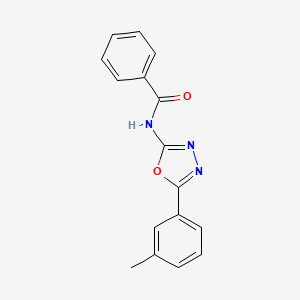
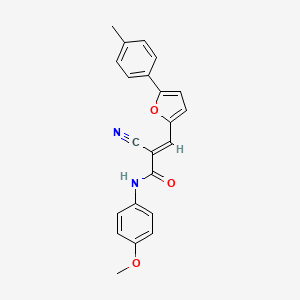
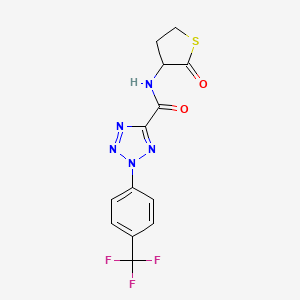
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
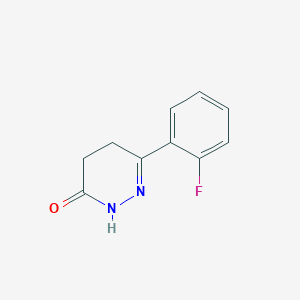
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

